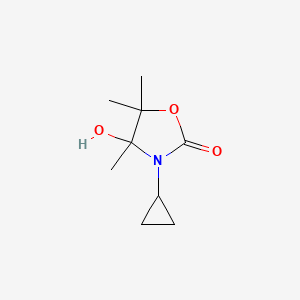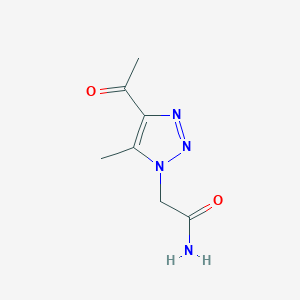![molecular formula C15H25NO2 B5910203 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in regulating various physiological functions. Adenosine A1 receptors are primarily found in the brain, where they are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. DPCPX has been extensively studied as a pharmacological tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate acts as a competitive antagonist of the adenosine A1 receptor. Adenosine A1 receptors are coupled to G proteins, and their activation leads to inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate binds to the adenosine A1 receptor with high affinity, blocking the binding of endogenous adenosine and preventing receptor activation.
Biochemical and Physiological Effects:
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate has been shown to have a number of biochemical and physiological effects. For example, 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate has been shown to inhibit the release of glutamate and other neurotransmitters in the hippocampus, leading to a decrease in synaptic plasticity and memory formation. It has also been shown to increase heart rate and blood pressure by blocking the inhibitory effects of adenosine on cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate as a pharmacological tool is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological and pathological conditions. However, one limitation is that 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate is a synthetic compound and may not fully replicate the effects of endogenous adenosine. Additionally, 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate may have off-target effects, particularly at high concentrations.
Direcciones Futuras
There are several future directions for research involving 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate may be a useful tool for investigating the potential therapeutic effects of targeting these receptors in these diseases. Additionally, 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate may be useful for investigating the role of adenosine A1 receptors in pain perception and inflammation, as well as in psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the potential applications of 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate in these areas.
Métodos De Síntesis
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate can be synthesized through a multistep process involving the reaction of 1,3-dibromo-5,5-dimethylhydantoin with diethylamine to form 1,3-diethyl-5,5-dimethylhydantoin, which is then reacted with propargyl bromide to form 1-[3-(diethylamino)-1-propyn-1-yl]hydantoin. The cyclohexyl acetate group is then added through a reaction with cyclohexyl chloroformate, followed by deprotection of the hydantoin nitrogen with sodium methoxide.
Aplicaciones Científicas De Investigación
1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate has been widely used as a pharmacological tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions. For example, 1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate has been used to study the effects of adenosine A1 receptor activation on synaptic plasticity and memory formation in the hippocampus. It has also been used to investigate the role of adenosine A1 receptors in regulating cardiac function and blood pressure.
Propiedades
IUPAC Name |
[1-[3-(diethylamino)prop-1-ynyl]cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-16(5-2)13-9-12-15(18-14(3)17)10-7-6-8-11-15/h4-8,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRVLUJNKJFEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC1(CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane, 1-acetoxy-1-(3-diethylaminopropyn-1-yl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)



![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)


![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)
